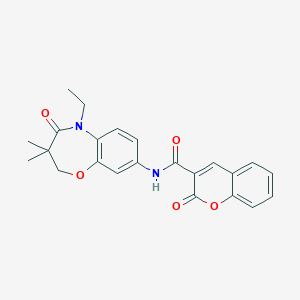

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-oxo-2H-chromene-3-carboxamide

Description

Properties

IUPAC Name |

N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O5/c1-4-25-17-10-9-15(12-19(17)29-13-23(2,3)22(25)28)24-20(26)16-11-14-7-5-6-8-18(14)30-21(16)27/h5-12H,4,13H2,1-3H3,(H,24,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQFSOOLSRGPBPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O)OCC(C1=O)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the benzo[b][1,4]oxazepine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

Attachment of the chromene moiety: This step involves the reaction of the benzo[b][1,4]oxazepine intermediate with a chromene derivative, often facilitated by a coupling reagent.

Final carboxamide formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogenating agents, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens or alkyl chains.

Scientific Research Applications

Enzyme Inhibition

Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered biochemical processes that may have therapeutic implications.

Receptor Modulation

The compound has the potential to act as an agonist or antagonist at certain receptors. This modulation can influence cellular signaling pathways and impact various physiological responses.

Gene Expression

There is evidence suggesting that N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-oxo-2H-chromene-3-carboxamide may interact with DNA and RNA, potentially altering gene expression patterns.

Antimicrobial Activity

Preliminary studies have shown that similar compounds exhibit significant antimicrobial properties against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related oxazepine derivatives range from 0.125 to 0.500 mg/mL.

Anticancer Properties

Research indicates that derivatives of this compound could induce apoptosis in various cancer cell lines. For example, one derivative demonstrated an IC50 value of 10 µM against breast cancer cells. Such findings suggest potential applications in cancer therapy.

Antimicrobial Evaluation

A study evaluated the antimicrobial properties of related oxazepine derivatives. Significant activity was observed against multiple bacterial strains, highlighting the therapeutic potential of the compound in treating infections.

Cytotoxicity Assays

In vitro studies have demonstrated that oxazepine derivatives can induce apoptosis in human cancer cell lines. These findings are crucial for developing new anticancer agents based on this chemical framework.

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Enzyme Inhibition | Inhibits specific metabolic enzymes; potential therapeutic implications. |

| Receptor Modulation | Acts as agonist/antagonist; influences cellular signaling pathways. |

| Gene Expression | Interacts with DNA/RNA; alters gene expression patterns. |

| Antimicrobial Activity | Significant activity against pathogens; MIC values between 0.125 to 0.500 mg/mL for derivatives. |

| Anticancer Properties | Induces apoptosis in cancer cell lines; IC50 value of 10 µM against breast cancer cells. |

Mechanism of Action

The mechanism of action of N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluorobenzamide

- N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,6-dimethoxybenzamide

Uniqueness

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-oxo-2H-chromene-3-carboxamide is unique due to its specific combination of the benzo[b][1,4]oxazepine and chromene moieties

Biological Activity

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound with potential biological activities. Its structural characteristics suggest that it may interact with various biological targets, leading to therapeutic applications. This article reviews the biological activity of this compound based on diverse research findings.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C23H27N2O4S |

| Molecular Weight | 418.50654 g/mol |

| IUPAC Name | This compound |

| SMILES | CCN2C(=O)C(C)(C)COc3ccc(NS(=O)(=O)Cc1ccc(OC)cc1)cc23 |

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and interact with specific receptors. Studies indicate that it may inhibit certain enzymes involved in metabolic pathways, potentially affecting cholesterol biosynthesis and other lipid metabolism processes . The compound's structure allows for nucleophilic substitution reactions, which may further influence its biological effects.

Antimicrobial Activity

Research has shown that derivatives of this compound exhibit antimicrobial properties against various bacterial strains. For instance, compounds with similar structures have demonstrated the ability to inhibit microbial growth by interfering with cell wall synthesis and other critical functions .

Anticancer Properties

The compound has been evaluated for its anticancer potential. In vitro studies indicate that it can induce apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways and inhibition of cell proliferation . Specific derivatives have shown promising results against human cancer cell lines.

Enzyme Inhibition

Inhibitory effects on enzymes such as squalene synthase have been documented. The compound's ability to inhibit this enzyme suggests a potential role in regulating cholesterol levels and treating hyperlipidemia . The IC50 values for related compounds indicate significant potency in enzyme inhibition.

Case Studies

- Study on Squalene Synthase Inhibition : A study reported that a derivative of the compound inhibited squalene synthase in HepG2 cells with an IC50 value of 45 nM. This inhibition was associated with reduced cholesterol biosynthesis in vivo .

- Antimicrobial Efficacy : Another study evaluated the antimicrobial activity of related benzoxazepine derivatives against Staphylococcus aureus and Escherichia coli. Results showed effective inhibition at concentrations as low as 10 µg/mL .

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be systematically optimized?

Methodological Answer: The synthesis of structurally similar benzoxazepine and coumarin derivatives (e.g., ) typically involves multi-step protocols. Key steps include:

- Coumarin-3-carboxamide Formation : Reacting 2-oxo-2H-chromene-3-carboxylic acid derivatives with amines under coupling agents (e.g., EDC/HOBT) .

- Benzoxazepine Ring Construction : Cyclization of intermediates using catalysts like ytterbium triflate (Yb(OTf)₃) in ethanol under reflux (e.g., ).

- Purification : Flash column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) and recrystallization (e.g., acetone or ethanol) to achieve >95% purity .

Optimization Strategies : - Vary solvent polarity (DMF for solubility vs. ethanol for cyclization) .

- Screen bases (K₂CO₃) or acids (piperidine) to enhance reaction efficiency .

- Monitor reaction progress via TLC or HPLC to minimize side products .

Q. How can spectroscopic techniques (NMR, IR, MS) be applied to confirm the compound’s structure and purity?

Methodological Answer:

- ¹H/¹³C NMR : Identify characteristic signals, such as the benzoxazepine lactam carbonyl (δ ~170 ppm) and coumarin olefinic protons (δ ~6.5–7.5 ppm). Compare with analogous compounds (e.g., ).

- IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1680–1750 cm⁻¹) and amide N–H bonds (~3300 cm⁻¹) .

- Mass Spectrometry (EI-MS) : Look for molecular ion peaks (e.g., m/z 416.5 for C₂₃H₂₆F₂N₂O₃ in ) and fragmentation patterns consistent with the scaffold .

Purity Validation : - Use HPLC with UV detection (λ = 254 nm) to quantify impurities.

- Compare melting points with literature values (e.g., 210–211°C for related compounds in ).

Advanced Research Questions

Q. How can contradictory spectral data (e.g., overlapping NMR signals) be resolved to unambiguously assign the compound’s structure?

Methodological Answer: Contradictions often arise from stereochemical complexity or substituent effects. Strategies include:

- 2D NMR Techniques :

- HSQC/HMBC : Correlate ¹H-¹³C couplings to resolve ambiguous proton environments (e.g., distinguishing benzoxazepine vs. coumarin protons) .

- NOESY : Identify spatial proximity of protons to confirm stereochemistry .

- X-ray Crystallography : Resolve absolute configuration and packing effects, as demonstrated for thiazolo[3,2-a]pyrimidine derivatives ().

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA software) .

Q. What strategies are effective for designing catalytic systems to improve the yield of this compound in asymmetric syntheses?

Methodological Answer:

- Transition Metal Catalysis : Palladium-based systems (e.g., Pd(OAc)₂ with ligands like BINAP) for reductive cyclization of nitroarenes, as shown in .

- Chiral Auxiliaries : Use enantiopure amines or alcohols to induce asymmetry during benzoxazepine ring formation .

- Solvent/Ligand Screening : Test polar aprotic solvents (DMF, DMSO) and chelating ligands (e.g., 1,10-phenanthroline) to stabilize intermediates .

Case Study : achieved high enantioselectivity using formic acid derivatives as CO surrogates in Pd-catalyzed reactions.

Q. How can researchers address solubility challenges during in vitro bioactivity assays?

Methodological Answer:

- Solubility Enhancement :

- Use co-solvents (DMSO:water mixtures ≤1% v/v) to maintain compound stability .

- Synthesize prodrugs (e.g., ester derivatives) with improved hydrophilicity .

- Formulation Optimization :

Data Contradiction Analysis

Q. How should researchers interpret conflicting bioactivity data between in vitro and in vivo studies for this compound?

Methodological Answer:

- Pharmacokinetic Factors : Assess metabolic stability (e.g., liver microsome assays) and plasma protein binding to explain reduced in vivo efficacy .

- Dose-Response Re-evaluation : Conduct MTD (maximum tolerated dose) studies to identify therapeutic windows .

- Metabolite Profiling : Use LC-MS/MS to detect active/inactive metabolites that may alter bioactivity .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Analogous Compounds

| Parameter | Example from | Example from |

|---|---|---|

| Catalyst | Yb(OTf)₃ | Piperidine |

| Solvent | Ethanol | Ethanol |

| Reaction Time | 4 h (ultrasonic) | 3 h (reflux) |

| Yield | 61% | 66% |

| Purification | Recrystallization (ethanol) | Flash chromatography |

Q. Table 2. Spectral Benchmarks for Structural Validation

| Technique | Key Signal/Feature | Reference Compound (Evidence) |

|---|---|---|

| ¹H NMR | Coumarin C3-H (δ 8.2–8.5 ppm) | 8-allyl derivative |

| ¹³C NMR | Benzoxazepine C=O (δ 168–170 ppm) | Thiazolidin-4-one |

| EI-MS | [M]⁺ at m/z 416.5 (C₂₃H₂₆F₂N₂O₃) | F-substituted analog |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.